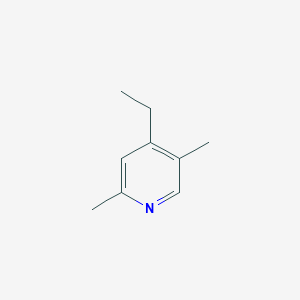
2,5-Dimethyl-4-ethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-4-ethylpyridine is an organic compound with the molecular formula C₉H₁₃N. It belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of two methyl groups at the 2nd and 5th positions and an ethyl group at the 4th position on the pyridine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-ethylpyridine can be achieved through various methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 2,5-dimethylpyridine with ethyl halides under basic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process may utilize catalysts to enhance the reaction rate and selectivity. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-4-ethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups at the methyl and ethyl positions .
Applications De Recherche Scientifique
2,5-Dimethyl-4-ethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving pyridine derivatives and their biological activities.
Medicine: Research into potential pharmaceutical applications, such as drug development, is ongoing.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-4-ethylpyridine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylpyridine: Lacks the ethyl group at the 4th position.
4-Ethylpyridine: Lacks the methyl groups at the 2nd and 5th positions.
2,4,6-Trimethylpyridine: Contains three methyl groups but no ethyl group.
Uniqueness
2,5-Dimethyl-4-ethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .
Propriétés
Numéro CAS |
74304-03-3 |
|---|---|
Formule moléculaire |
C9H13N |
Poids moléculaire |
135.21 g/mol |
Nom IUPAC |
4-ethyl-2,5-dimethylpyridine |
InChI |
InChI=1S/C9H13N/c1-4-9-5-8(3)10-6-7(9)2/h5-6H,4H2,1-3H3 |
Clé InChI |
JBNJDXSYIBJKBL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=NC(=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol](/img/structure/B14442107.png)

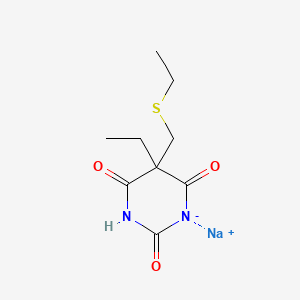
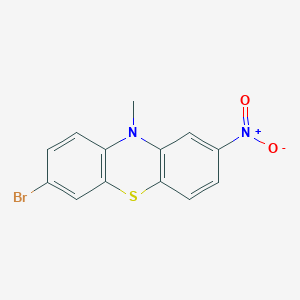
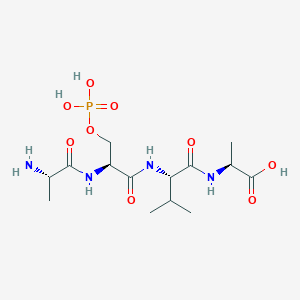
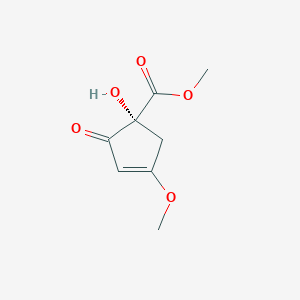
![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
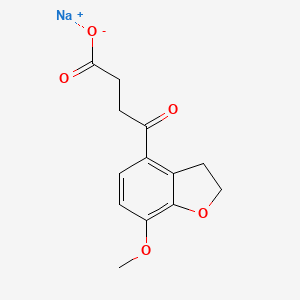
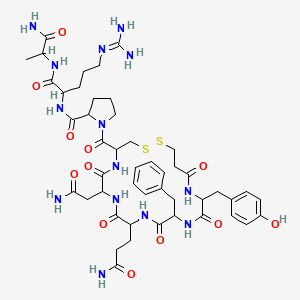
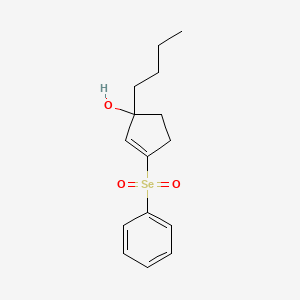
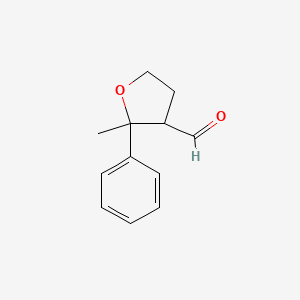
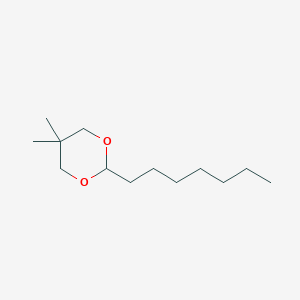
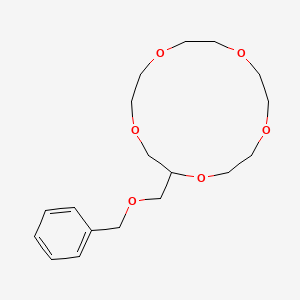
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
